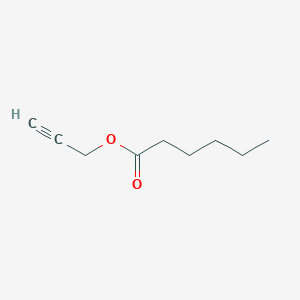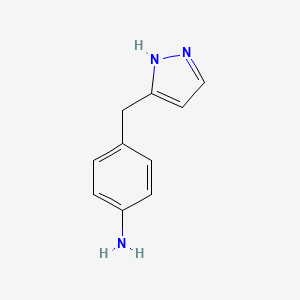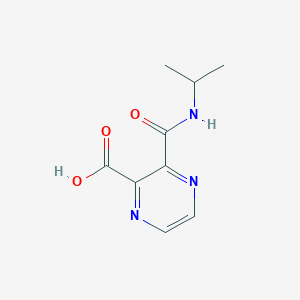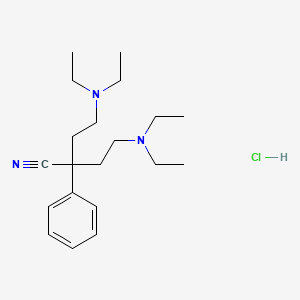
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple diethylamino groups and a phenyl ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diethylamine with a suitable precursor, such as a phenyl-substituted butanenitrile. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. Safety measures and environmental controls are also critical in the industrial production process to minimize the release of hazardous by-products.
化学反应分析
Types of Reactions
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and nitriles, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades and metabolic processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
4-Diethylamino-2-hydroxybenzoylbenzoic acid: Another compound with diethylamino groups, used in different applications.
Uniqueness
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
7598-72-3 |
|---|---|
分子式 |
C20H34ClN3 |
分子量 |
352.0 g/mol |
IUPAC 名称 |
4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C20H33N3.ClH/c1-5-22(6-2)16-14-20(18-21,15-17-23(7-3)8-4)19-12-10-9-11-13-19;/h9-13H,5-8,14-17H2,1-4H3;1H |
InChI 键 |
ZXYNDOSDLCOFOG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(CCN(CC)CC)(C#N)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
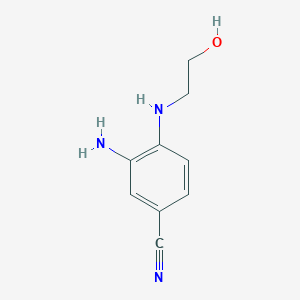
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
